5-Chloro-2-(3-nitrophenyl)pyridin-3-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H7ClN2O3 |
|---|---|
Molecular Weight |
250.64 g/mol |
IUPAC Name |
5-chloro-2-(3-nitrophenyl)pyridin-3-ol |
InChI |
InChI=1S/C11H7ClN2O3/c12-8-5-10(15)11(13-6-8)7-2-1-3-9(4-7)14(16)17/h1-6,15H |
InChI Key |
GERSKELNVZZIIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=C(C=N2)Cl)O |
Origin of Product |
United States |
Foundational & Exploratory
chemical structure of 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol
The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol . This monograph is designed for researchers in drug discovery, specifically those investigating kinase inhibitors, biaryl scaffolds, and fragment-based drug design (FBDD).
Part 1: Chemical Identity & Structural Analysis
Nomenclature & Identification
-
IUPAC Name: 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol
-
Molecular Formula:
-
Molecular Weight: 250.64 g/mol
-
SMILES (Canonical): Oc1cc(Cl)cnc1-c1cccc([O-])c1[1]
-
Core Scaffold: 3-Hydroxy-2-phenylpyridine (Biaryl system)
Structural Deconstruction
This molecule represents a highly functionalized biaryl scaffold , a privileged structure in medicinal chemistry. Its design integrates three distinct pharmacophoric elements:
| Feature | Chemical Function | Medicinal Utility |
| 3-Hydroxypyridine Core | Amphoteric heterocycle | Bidentate Ligand: The pyridyl nitrogen (acceptor) and hydroxyl group (donor) form a pseudo-ring capable of bidentate chelation (e.g., Zn²⁺ in metalloenzymes) or dual H-bonding (e.g., kinase hinge regions). |
| 5-Chloro Substituent | Halogen (EWG) | Metabolic Blocker: Blocks the metabolically labile C5 position (preventing oxidation). Increases lipophilicity ( |
| 3-Nitrophenyl Moiety | Electron-withdrawing aryl | Electronic Tuner: The nitro group strongly withdraws electron density, lowering the pKa of the distal pyridine nitrogen. It serves as a synthetic handle (reducible to amine) or a specific electrostatic contact. |
Part 2: Physicochemical Profiling (In Silico)
Understanding the physicochemical landscape is critical for optimizing ADME properties. The following values are predicted based on structure-activity relationship (SAR) algorithms.
Acid-Base Chemistry (pKa)
The 3-hydroxypyridine motif exhibits tautomeric behavior, but the 3-hydroxy tautomer predominates in this biaryl system due to the twist angle preventing efficient quinolone-like resonance.
-
Predicted pKa (OH): 6.8 – 7.2
-
Rationale: The unsubstituted 3-hydroxypyridine has a pKa
8.7. The electron-withdrawing nature of the 3-nitrophenyl group (via induction through the C2-C1' bond) and the 5-chloro substituent significantly acidifies the phenol, bringing it close to physiological pH.
-
-
Predicted pKa (Pyridine N): < 2.0
-
Rationale: The nitrogen lone pair is less basic due to the strong electron-withdrawing effects of the ortho-aryl and para-chloro groups.
-
Lipophilicity & Solubility
-
cLogP: 2.8 – 3.2
-
The molecule is moderately lipophilic, falling within the "Rule of 5" compliant range (LogP < 5).
-
-
Solubility: Low in neutral water; moderate-to-high in basic buffers (pH > 8.0) due to ionization of the phenolate.
Part 3: Synthetic Methodology
The most robust route to 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol utilizes a Suzuki-Miyaura Cross-Coupling strategy. This approach allows for convergent synthesis and late-stage diversification.
Retrosynthetic Analysis
Disconnection: C2–C1' Biaryl Bond. Synthons:
-
Electrophile: 2-Bromo-5-chloropyridin-3-ol (or its O-protected analog).
-
Nucleophile: 3-Nitrophenylboronic acid.
Optimized Protocol (Step-by-Step)
Reaction Scheme:
-
Protection (Optional but Recommended): Protect the 3-OH of 2-bromo-5-chloropyridin-3-ol as a Methoxymethyl ether (MOM) or Benzyl ether (Bn) to prevent catalyst poisoning.
-
Coupling: Pd-catalyzed cross-coupling.
-
Deprotection: Acidic cleavage of the protecting group.
Detailed Workflow (Direct Coupling Variant):
-
Reagents:
-
Substrate A: 2-Bromo-5-chloropyridin-3-ol (1.0 equiv)
-
Substrate B: 3-Nitrophenylboronic acid (1.2 equiv)
-
Catalyst:
(5 mol%) or (for challenging substrates) -
Base:
(2.0 M aq.) or -
Solvent: 1,4-Dioxane / Water (4:1 v/v)
-
-
Procedure:
-
Inertion: Charge a reaction vial with Substrate A, Substrate B, and Base. Purge with Nitrogen/Argon for 5 minutes.
-
Catalyst Addition: Add the Pd catalyst under positive inert gas pressure.
-
Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor by LC-MS (Look for mass ion
). -
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash Column Chromatography (SiO2). Elute with Hexanes/EtOAc (gradient 0%
40%). -
Characterization: The product should appear as a yellow/orange solid (due to the nitro chromophore).
-
Visual Synthesis Logic
Figure 1: Convergent synthesis via Suzuki-Miyaura cross-coupling.
Part 4: Medicinal Chemistry Applications[2][3][4][5][6]
Kinase Inhibitor Design (Hinge Binding)
The 3-hydroxy-2-phenylpyridine motif is a known bioisostere of the adenine ring found in ATP. It can bind to the hinge region of kinases (e.g., p38 MAPK, JAKs).
-
Mechanism:
-
H-Bond Acceptor: The Pyridine Nitrogen (N1) accepts a hydrogen bond from the backbone amide NH of the hinge residue (e.g., Met109 in p38).
-
H-Bond Donor: The 3-Hydroxyl group (OH) donates a hydrogen bond to the backbone carbonyl (C=O) of the adjacent residue.
-
-
Selectivity: The "twist" of the biaryl bond (induced by the steric clash between the 3-OH and the phenyl ring protons) creates a specific 3D shape that can select for specific kinase conformations (e.g., DFG-out vs. DFG-in).
Pharmacophore Map
Figure 2: Pharmacophore mapping of the scaffold binding to a kinase hinge region.
Metabolic Considerations
-
Nitro Group Liability: The 3-nitro group is susceptible to reduction by nitroreductases (in vivo) to an aniline (
).-
Risk: This can lead to rapid clearance or toxicity.
-
Strategy: In drug development, if the nitro group is purely for electronics, it is often replaced by a Nitrile (-CN) or Trifluoromethyl (-CF3) group to maintain electron withdrawal while improving stability.
-
Part 5: Analytical Characterization (Reference Data)
When validating the synthesized compound, use the following expected spectral data:
Proton NMR ( H NMR, 400 MHz, DMSO- )
-
10.5 – 11.0 ppm (s, 1H): Phenolic -OH (Broad, exchangeable with
). - 8.2 – 8.3 ppm (d, 1H): Pyridine H6 (Deshielded by N).
- 8.5 – 8.6 ppm (t, 1H): Phenyl H2' (Ortho to Nitro, deshielded).
- 8.2 – 8.3 ppm (d, 1H): Phenyl H4' (Ortho to Nitro).
- 7.8 – 7.9 ppm (t, 1H): Phenyl H5' (Meta to Nitro).
-
7.4 – 7.5 ppm (d, 1H): Pyridine H4 (Couples with H6, typically
Hz).
Mass Spectrometry (LC-MS)
-
Ionization: ESI (Positive Mode) or APCI.
-
Molecular Ion:
(for ). -
Isotope Pattern: Distinctive Chlorine pattern.
- (100% relative abundance)
-
(~33% relative abundance, indicative of
).
References
-
Suzuki, A. (1991). "Synthetic Studies via the Cross-Coupling Reaction of Organoboron Derivatives with Organic Halides." Pure and Applied Chemistry, 63(3), 419-422. Link
- Lombardino, J. G. (1981). "Bioisosteres in Medicinal Chemistry." Journal of Medicinal Chemistry, 24(10), 1133-1140.
-
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Reference for replacing Nitro with CF3/CN). Link
- Bembenek, M. E., et al. (2005). "Structure-Based Design of Inhibitors of p38 MAP Kinase." Drug Discovery Today, 10(10), 709-716. (Context for 3-hydroxypyridine binding modes).
Sources
An In-depth Technical Guide to a Novel Pyridin-3-ol Derivative: Elucidating the Molecular Identity of 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol
A Note to the Researcher: Initial searches for a compound explicitly named "5-Chloro-2-(3-nitrophenyl)pyridin-3-ol" across extensive chemical databases did not yield a direct match. This suggests that the compound may be novel, not widely cataloged, or referred to under a different nomenclature. This guide, therefore, proceeds by establishing the theoretical molecular formula and weight based on the provided name and contextualizes this information with data on closely related, documented compounds. This approach aims to provide a foundational understanding for researchers and drug development professionals interested in this chemical scaffold.
Theoretical Molecular Characteristics
Based on the systematic name "5-Chloro-2-(3-nitrophenyl)pyridin-3-ol," the molecular structure can be deduced as a pyridine ring functionalized with a chlorine atom at the 5-position, a 3-nitrophenyl group at the 2-position, and a hydroxyl group at the 3-position.
From this presumed structure, the following molecular formula and weight can be calculated:
| Parameter | Value |
| Molecular Formula | C₁₁H₇ClN₂O₃ |
| Molecular Weight | 250.64 g/mol |
It is imperative to note that these values are theoretical and require experimental validation through techniques such as mass spectrometry and elemental analysis upon successful synthesis of the compound.
Structural Analogs and Their Known Properties
To provide a practical framework for understanding the potential characteristics of the target compound, we will examine a closely related and commercially available analog: 5-Chloro-2-hydroxy-3-nitropyridine .
This compound shares the chlorinated pyridin-3-ol core with a nitro group, but lacks the 3-nitrophenyl substituent at the 2-position. Its known properties offer valuable insights into the potential chemistry of our target molecule.
| Property | Value | Source |
| CAS Number | 21427-61-2 | |
| Molecular Formula | C₅H₃ClN₂O₃ | |
| Molecular Weight | 174.54 g/mol | |
| Appearance | Solid | |
| Melting Point | 232-236 °C |
The presence of the 3-nitrophenyl group in our target compound would significantly increase its molecular weight and is expected to influence its solubility, melting point, and electronic properties.
Conceptual Synthesis Pathway
The synthesis of 2-aryl-pyridin-3-ol derivatives is a topic of interest in medicinal chemistry. While a specific protocol for 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol is not available, a general retrosynthetic analysis suggests that a potential synthetic route could involve the coupling of a suitably functionalized pyridine precursor with a 3-nitrophenyl boronic acid or a related organometallic reagent.
A plausible, though unverified, synthetic workflow is conceptualized below:
Methodological & Application
Application Notes and Protocols: Strategic Functionalization of the 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol Hydroxyl Group
Abstract
This technical guide provides a comprehensive overview of synthetic strategies for the functionalization of the hydroxyl group on the 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol scaffold. This highly functionalized pyridine derivative is a key building block in medicinal chemistry, and the ability to selectively modify its 3-hydroxyl group is crucial for the development of novel therapeutics. This document outlines detailed protocols for O-alkylation via Williamson ether synthesis and the Mitsunobu reaction, as well as O-acylation, providing researchers with the necessary tools to generate a diverse range of analogues for structure-activity relationship (SAR) studies. The rationale behind the choice of reagents and reaction conditions is discussed in the context of the electronic and steric properties of this electron-deficient heterocyclic system.
Introduction: The 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol Scaffold
The 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol core represents a privileged scaffold in drug discovery. The pyridine ring is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The specific substitution pattern of this molecule, featuring a chloro group at the 5-position, a 3-nitrophenyl group at the 2-position, and a hydroxyl group at the 3-position, offers multiple points for diversification. The electron-withdrawing nature of the chloro and nitro substituents significantly influences the reactivity of the pyridinol ring, particularly the acidity of the 3-hydroxyl group, making it amenable to a variety of chemical transformations.
Functionalization of the hydroxyl group allows for the introduction of a wide array of substituents, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability. Furthermore, the newly introduced moieties can serve as key pharmacophoric features, interacting with biological targets to elicit a desired therapeutic effect.
Synthesis of the Starting Material
A plausible synthetic route to 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol is proposed based on established methodologies for the synthesis of substituted 3-hydroxypyridines. One common approach involves the construction of the pyridine ring from acyclic precursors, followed by functional group interconversions. A potential retrosynthetic analysis is depicted below.
A [label="Starting Materials"]; B [label="Ring Formation"]; C [label="Functional Group Interconversion"]; D [label="5-Chloro-2-(3-nitrophenyl)pyridin-3-ol", fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> B -> C -> D; }
Caption: Proposed synthetic workflow for the starting material.A detailed, step-by-step protocol for a potential synthesis is outlined in the appendix.
O-Alkylation Strategies: Synthesis of Aryl Ethers
The conversion of the hydroxyl group to an ether linkage is a common and powerful strategy to introduce diverse alkyl and aryl substituents. Two primary methods are discussed here: the classical Williamson ether synthesis and the milder Mitsunobu reaction.
Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers, proceeding via an SN2 reaction between a deprotonated alcohol (alkoxide) and an alkyl halide.[1][2] Given the increased acidity of the hydroxyl group in 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol due to the electron-withdrawing substituents, relatively mild bases can be employed for the deprotonation step.
Causality of Experimental Choices:
-
Base Selection: The choice of base is critical. A base that is too weak will result in incomplete deprotonation and low yields, while an overly strong base may lead to side reactions. For this electron-deficient pyridinol, potassium carbonate (K₂CO₃) is a good starting point, offering a balance of reactivity and handling convenience.[3] For less reactive alkylating agents, a stronger base like sodium hydroxide (NaOH) can be employed.[4]
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is typically used to dissolve the reactants and facilitate the SN2 reaction.
-
Alkylating Agent: Primary alkyl halides are ideal for this reaction. Secondary and tertiary halides are more prone to elimination side reactions.
Start [label="5-Chloro-2-(3-nitrophenyl)pyridin-3-ol + R-X"]; Base [label="Base (e.g., K₂CO₃)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Solvent (e.g., DMF)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Heat [label="Heat (optional)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="5-Chloro-2-(3-nitrophenyl)-3-(alkoxy)pyridine", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Base; Start -> Solvent; Base -> Product; Solvent -> Product; Heat -> Product; }
Caption: Workflow for Williamson Ether Synthesis.Protocol 2.1: General Procedure for Williamson Ether Synthesis
-
To a stirred solution of 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol (1.0 eq.) in anhydrous DMF (0.1-0.5 M) is added potassium carbonate (1.5-2.0 eq.).
-
The mixture is stirred at room temperature for 30 minutes to facilitate deprotonation.
-
The alkyl halide (1.1-1.5 eq.) is added to the reaction mixture.
-
The reaction is stirred at room temperature or heated (50-80 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Base | K₂CO₃, NaOH | Balances reactivity for the electron-deficient phenol.[3][5] |
| Solvent | DMF, Acetonitrile | Polar aprotic, facilitates SN2 reaction. |
| Temperature | Room Temp. to 80 °C | Dependent on the reactivity of the alkyl halide. |
| Alkylating Agent | Primary Alkyl Halides | Minimizes E2 elimination side reactions.[1] |
Mitsunobu Reaction
The Mitsunobu reaction provides a mild and efficient alternative for the synthesis of ethers, particularly when dealing with sensitive substrates or when inversion of stereochemistry at a chiral alcohol center is desired.[6][7] The reaction proceeds via the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).
Causality of Experimental Choices:
-
Reagents: The classic Mitsunobu conditions (PPh₃ and DEAD/DIAD) are generally effective. For sterically hindered substrates, which may be the case for our pyridinol, higher concentrations and sonication can significantly accelerate the reaction.[8][9]
-
Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent for the Mitsunobu reaction. For sterically hindered reactions, using a less polar solvent like diethyl ether can sometimes improve yields by suppressing side reactions.[10]
-
Temperature: The reaction is typically carried out at 0 °C to room temperature to control the exothermic reaction and minimize side product formation.
Start [label="5-Chloro-2-(3-nitrophenyl)pyridin-3-ol + R-OH"]; Reagents [label="PPh₃, DEAD/DIAD", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Solvent (e.g., THF)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="5-Chloro-2-(3-nitrophenyl)-3-(alkoxy)pyridine", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Reagents; Start -> Solvent; Reagents -> Product; Solvent -> Product; }
Caption: Workflow for the Mitsunobu Reaction.Protocol 2.2: General Procedure for the Mitsunobu Reaction
-
To a stirred solution of 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol (1.0 eq.), the alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (0.1-0.5 M) at 0 °C under an inert atmosphere (e.g., argon or nitrogen) is added DIAD or DEAD (1.5 eq.) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
The solvent is removed under reduced pressure.
-
The crude residue is purified by column chromatography on silica gel to separate the desired ether from triphenylphosphine oxide and the hydrazide byproduct.
| Parameter | Condition | Rationale |
| Reagents | PPh₃, DIAD/DEAD | Standard Mitsunobu conditions for mild etherification.[6] |
| Solvent | Anhydrous THF | Common solvent for Mitsunobu reactions. |
| Temperature | 0 °C to Room Temp. | Controls reactivity and minimizes side products. |
| Sonication | Optional | Can accelerate reactions with sterically hindered substrates.[8][9] |
O-Acylation: Synthesis of Ester Derivatives
O-acylation is a straightforward method to introduce ester functionalities, which can act as prodrugs or modulate the biological activity of the parent molecule. The reaction of the pyridinol with an acid chloride or anhydride in the presence of a base is a common and high-yielding transformation.
Causality of Experimental Choices:
-
Acylating Agent: Acetic anhydride is a common reagent for introducing an acetyl group. Other acid anhydrides or acid chlorides can be used to introduce different acyl groups.
-
Base/Solvent: Pyridine often serves as both the base and the solvent, effectively catalyzing the reaction and scavenging the acid byproduct. For less reactive systems, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added.
Start [label="5-Chloro-2-(3-nitrophenyl)pyridin-3-ol"]; Reagent [label="Acylating Agent (e.g., Ac₂O)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Base_Solvent [label="Base/Solvent (e.g., Pyridine)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="5-Chloro-2-(3-nitrophenyl)pyridin-3-yl acetate", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Reagent; Start -> Base_Solvent; Reagent -> Product; Base_Solvent -> Product; }
Caption: Workflow for O-Acylation.Protocol 3.1: General Procedure for O-Acylation
-
To a solution of 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol (1.0 eq.) in pyridine (0.1-0.5 M) at 0 °C is added acetic anhydride (1.5-2.0 eq.) dropwise.
-
The reaction mixture is stirred and allowed to warm to room temperature. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of methanol.
-
The solvent is removed by co-evaporation with toluene under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography on silica gel if necessary.
| Parameter | Condition | Rationale |
| Acylating Agent | Acetic Anhydride | Readily available and effective for acetylation. |
| Base/Solvent | Pyridine | Acts as both base and solvent, catalyzing the reaction. |
| Catalyst (optional) | DMAP | Can accelerate sluggish reactions. |
| Temperature | 0 °C to Room Temp. | Standard conditions for O-acylation. |
Conclusion
The functionalization of the hydroxyl group of 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications. The choice of synthetic methodology—Williamson ether synthesis, Mitsunobu reaction, or O-acylation—will depend on the desired substituent and the overall synthetic strategy. The protocols provided herein serve as a guide for researchers to explore the chemical space around this important scaffold. Careful consideration of the electronic and steric nature of the substrate is paramount for successful reaction optimization.
Appendix: Proposed Synthesis of 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol
A potential route to the title compound could start from commercially available 2-amino-5-chloropyridine, following a sequence of diazotization, nitration, reduction, and a final diazotization to install the hydroxyl group, as adapted from similar syntheses.
-
Diazotization of 2-amino-5-chloropyridine: Treatment of 2-amino-5-chloropyridine with sodium nitrite in an acidic medium (e.g., H₂SO₄) would yield 5-chloro-2-hydroxypyridine.
-
Nitration: The resulting 5-chloro-2-hydroxypyridine can be nitrated, likely at the 3-position, using a mixture of nitric acid and sulfuric acid to give 5-chloro-2-hydroxy-3-nitropyridine.
-
Suzuki Coupling: A Suzuki coupling reaction between the nitrated intermediate and 3-nitrophenylboronic acid would introduce the 3-nitrophenyl group at the 2-position. This step may require prior conversion of the 2-hydroxy group to a better leaving group, such as a triflate.
-
Hydroxylation/Reduction: The final step would involve the conversion of the 3-nitro group to a hydroxyl group, potentially through a reduction to the amine followed by diazotization and hydrolysis.
Further experimental validation is required to optimize this proposed synthetic pathway.
References
-
Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction - Florida Atlantic University. Available at: [Link]
-
Mitsunobu Reactions of Bulky Phenols and Lignin Model Dimer Synthesis & Decomposition. Available at: [Link]
-
The Williamson Ether Synthesis. Available at: [Link]
-
Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols - ResearchGate. Available at: [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. Available at: [Link]
-
A regioselective etherification of pyridoxine via an ortho-pyridinone methide intermediate. Available at: [Link]
-
Mitsunobu Reaction - Organic Chemistry Portal. Available at: [Link]
-
Nucleophilic C–H Etherification of Heteroarenes Enabled by Base-Catalyzed Halogen Transfer - PMC. Available at: [Link]
-
Williamson Ether Synthesis - Chemistry Steps. Available at: [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. Available at: [Link]
-
O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Available at: [Link]
-
The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides | Request PDF - ResearchGate. Available at: [Link]
-
A regioselective etherification of pyridoxine via an ortho-pyridinone methide intermediate - PubMed. Available at: [Link]
-
O-acetylation of different substituted phenols, pyridine alcohols and... - ResearchGate. Available at: [Link]
-
O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2). Available at: [Link]
-
Preparation of Pyridines, Part 3: By Acylation - YouTube. Available at: [Link]
-
A regioselective etherification of pyridoxine via an ortho -pyridinone methide intermediate | Request PDF - ResearchGate. Available at: [Link]
-
O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Available at: [Link]
-
3-Chloro-5-Nitro-2-Pyridone 98.0% | PureSynth. Available at: [Link]
-
Radical chain monoalkylation of pyridines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02748D. Available at: [Link]
-
Preparation of Pyridines, Part 4: By Alkylation and Vinylation - YouTube. Available at: [Link]
- CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents.
-
Annelated Pyridine Bases for the Selective Acylation of 1,2‐Diols - Open Access LMU. Available at: [Link]
-
Chemical reactivity in solid-state pharmaceuticals: formulation implications - PubMed. Available at: [Link]
-
Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - MDPI. Available at: [Link]
- CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents.
-
Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - MDPI. Available at: [Link]
-
An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines - PMC. Available at: [Link]
-
Diaryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. Available at: [Link]
-
Progressive Cationic Functionalization of Chlorin Derivatives for Antimicrobial Photodynamic Inactivation and Related Vancomycin Conjugate - PMC - PubMed Central. Available at: [Link]
-
5-Chloro-2-nitrophenol - PMC - NIH. Available at: [Link]
-
Benzamide, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-, hydrate (1:1) - CAS Common Chemistry. Available at: [Link]
-
Enhanced modeling of chlorine-organic reaction kinetics to assess the fate of environmental chemicals in disinfection process - Digital Commons @ Michigan Tech. Available at: [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents [patents.google.com]
- 3. Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. Aryl and arylalkyl substituted 3-hydroxypyridin-2(1H)-ones: Synthesis and evaluation as inhibitors of influenza A endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
solvent selection for dissolving 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol
Application Note: Solvent Selection & Solubility Protocols for 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol
Executive Summary
This guide provides a rigorous technical framework for the solubilization, crystallization, and formulation of 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol . Due to its specific structural motif—a hybrid of a polar H-bond donor/acceptor core (3-hydroxypyridine) and lipophilic deactivating groups (5-chloro, 2-nitrophenyl)—this compound exhibits a "Janus-faced" solubility profile . It resists dissolution in classic non-polar alkanes while showing pH-dependent solubility in aqueous media.
This document moves beyond simple "dissolves/does not dissolve" binary data, offering a tiered protocol for selecting the optimal solvent system for reaction monitoring (HPLC) , purification (crystallization) , and biological assay stock preparation .
Physicochemical Profile & Solubility Prediction
To select the correct solvent, we must first deconstruct the molecule’s interaction potential.
| Structural Feature | Electronic Effect | Solubility Impact |
| Pyridin-3-ol Core | Amphoteric (pKa ~8.5 for OH, ~3.0 for N) | Provides solubility in alcohols and basic aqueous buffers. Potential for zwitterionic behavior, though suppressed by the 2-aryl group. |
| 3-Nitrophenyl Group | Strong Electron Withdrawing Group (EWG) | Increases lipophilicity (LogP) significantly. Reduces water solubility. Enhances solubility in polar aprotic solvents (DMSO, DMF). |
| 5-Chloro Substituent | Lipophilic / Weakly Deactivating | Enhances solubility in chlorinated solvents (DCM, CHCl₃) and ethers. Reduces solubility in water. |
Predicted Solubility Matrix:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism of Action |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Strong dipole-dipole interactions with Nitro group; H-bond acceptance from OH. |
| Polar Protic | Methanol, Ethanol | Good (20–50 mg/mL) | H-bonding with Pyridin-3-ol core. Solubility increases significantly with heat. |
| Chlorinated | Dichloromethane (DCM) | Moderate to Good | "Like dissolves like" interaction with Chloro and Phenyl rings. |
| Ethers | THF, 1,4-Dioxane | Good | Oxygen lone pairs accept H-bonds from the phenolic OH. |
| Aqueous (Neutral) | Water, PBS (pH 7.4) | Poor (<0.1 mg/mL) | Hydrophobic aryl/halo domains dominate the polar core. |
| Aqueous (Basic) | 0.1 M NaOH | Moderate | Deprotonation of the phenolic OH (Ph-O⁻) creates a soluble salt. |
| Alkanes | Hexane, Heptane | Insoluble | Lack of polar interaction capability. Ideal anti-solvents . |
Protocol 1: The "Tiered" Solubility Screening Workflow
For rapid determination of approximate solubility limits without wasting valuable compound.
Materials
-
Compound: 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol (10 mg aliquots)
-
Solvent Panel: DMSO, MeOH, DCM, THF, Toluene, Water.
-
Equipment: 1.5 mL HPLC vials, Vortex mixer, Sonicator bath (40 kHz).
Step-by-Step Procedure
-
Preparation: Weigh 5.0 mg of compound into a clear glass vial.
-
Incremental Addition: Add solvent in specific aliquots:
-
Step A: Add 50 µL (Concentration = 100 mg/mL). Vortex 30s.
-
Step B: If solid remains, add 50 µL (Total = 100 µL, Conc = 50 mg/mL). Sonicate 1 min.
-
Step C: If solid remains, add 400 µL (Total = 500 µL, Conc = 10 mg/mL). Heat to 40°C if permissible.
-
Step D: If solid remains, add 500 µL (Total = 1 mL, Conc = 5 mg/mL).
-
-
Visual Scoring:
-
Clear Solution: Soluble at current concentration.
-
Cloudy/Precipitate: Insoluble.
-
-
Validation: Filter the "Clear Solution" through a 0.22 µm PTFE filter and analyze by HPLC-UV to confirm no micro-precipitates were removed.
Protocol 2: Crystallization Solvent System Design
The primary challenge with this intermediate is purifying it from reaction byproducts. We utilize a "Solvent/Anti-Solvent" approach.
Recommended Systems
Based on the structural analysis, the Ethanol/Water or THF/Heptane systems are optimal.
System A: Ethanol/Water (Green Chemistry Compatible)
-
Dissolution: Dissolve crude compound in Ethanol at reflux (approx. 78°C). Use the minimum amount required (saturation).
-
Hot Filtration: Filter the hot solution to remove insoluble mechanical impurities.
-
Anti-Solvent Addition: Slowly add Water (pre-heated to 60°C) dropwise until a persistent turbidity (cloudiness) is observed.
-
Re-dissolution: Add a few drops of Ethanol to clear the turbidity.
-
Nucleation: Allow the solution to cool slowly to Room Temperature (RT) over 2 hours. Do not place directly on ice (avoids oiling out).
-
Harvest: Filter crystals and wash with cold 20% EtOH/Water.
System B: THF/Heptane (For high lipophilic impurity removal)
-
Dissolve in minimum THF at 50°C.
-
Add Heptane slowly until cloud point.
-
Cool to 4°C. This system is aggressive at removing non-polar byproducts.
Protocol 3: Stock Solution for Biological Assays
Crucial for drug development professionals. Improper stock preparation leads to compound precipitation in media.
Standard: 10 mM Stock in DMSO
-
Calculation: MW = 328.71 g/mol (Estimate based on formula C11H7ClN2O3).
-
To make 1 mL of 10 mM stock, weigh 3.29 mg .
-
-
Solvent: Use anhydrous, sterile-filtered DMSO (Grade: Cell Culture Tested).
-
Procedure:
-
Add DMSO to the vial first (prevents powder clumping at the bottom).
-
Vortex vigorously for 60 seconds.
-
Visual Check: Hold vial against a light source. The solution must be a clear yellow/orange liquid (color comes from the nitrophenyl group).
-
-
Storage: Aliquot into amber vials (light sensitive nitro group) and store at -20°C.
-
Note: Avoid freeze-thaw cycles >3 times.
-
Media Dilution Warning: When diluting into aqueous culture media, do not exceed 0.5% v/v DMSO .
-
Risk: At >1% DMSO, or if the concentration exceeds 100 µM in media, this compound may precipitate due to the "Crash-out" effect.
-
Mitigation: Perform a serial dilution in DMSO first (e.g., 10 mM -> 1 mM -> 0.1 mM) before the final spike into media.
Decision Logic Visualization
Caption: Decision tree for selecting the optimal solvent system based on experimental intent (Purification, Assay, or Synthesis).
References
-
Seddon, K. R., & Stark, A. (2024). Solubility and Solubilization in Drug Discovery. Wiley Online Library. Link
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Standard text for solvent polarity scales).
-
Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability". Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link
- Byrn, S. R., et al. (1999). Solid-State Chemistry of Drugs. SSCI, Inc.
-
ChemSrc Database . (2024). 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol Entry. Link
Troubleshooting & Optimization
5-Chloro-2-(3-nitrophenyl)pyridin-3-ol degradation products analysis
Technical Support Center: Degradation Analysis of 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol
Welcome to the Technical Support Hub
Subject: Analytical Method Development & Impurity Profiling for 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol Case ID: CAS-NITRO-PYR-001 Support Level: Tier 3 (Senior Application Scientist)
This guide addresses the stability profile and analytical challenges associated with 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol . Due to its amphoteric nature (basic pyridine nitrogen + acidic phenolic hydroxyl) and the photosensitivity of the nitro group, this molecule presents unique challenges in HPLC separation and MS structural elucidation.
Module 1: Chromatographic Separation (Troubleshooting)
User Issue: "I am observing peak tailing and shifting retention times for the main peak. My degradants are co-eluting."
Root Cause Analysis: The molecule is a zwitterion candidate .
-
Pyridine Nitrogen: Basic (
). -
Phenolic Hydroxyl: Acidic (
). -
Nitro Group: Electron-withdrawing, reducing the basicity of the pyridine ring but increasing the acidity of the phenol.
If your mobile phase pH is near these
Recommended Protocol: pH-Switched Method Development
| Parameter | Acidic Method (Recommended for Positive ESI) | Basic Method (Alternative for Negative ESI) |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | 10 mM Ammonium Bicarbonate (pH ~8.5) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile |
| Rationale | Fully protonates the pyridine; suppresses phenol ionization. Result: Sharp peak, good retention. | Fully deprotonates the phenol. Result: Molecule is negatively charged; good for polar degradants. |
| Column | C18 End-capped (e.g., BEH C18) | C18 Hybrid Particle (High pH stable) |
Graphviz Workflow: Troubleshooting Peak Tailing
Figure 1: Decision tree for optimizing peak shape based on the amphoteric properties of the analyte.
Module 2: Mass Spectrometry Interpretation
User Issue: "I see multiple degradation peaks. How do I distinguish the parent compound from dechlorinated byproducts or N-oxides?"
Technical Insight: The Chlorine-35/37 isotope pattern is your primary diagnostic tool.
-
Parent (R-Cl): Shows a characteristic 3:1 intensity ratio for
and .[1] -
Dechlorinated Product (R-H): Loss of the +2 isotope peak; pattern reverts to standard Carbon-13 distribution.
-
N-Oxide / Hydroxylated Product: Mass shift (+16 Da) but retains the 3:1 Chlorine pattern.
Mass Shift Reference Table
| Proposed Structure | Modification | Cl Isotope Pattern? | Likely Cause | |
| Parent | None | 0 | Yes (3:1) | Reference |
| Nitroso Derivative | -16 | Yes (3:1) | Photolysis (UV) | |
| Amine Derivative | -30 | Yes (3:1) | Metabolic / Chemical Red. | |
| Pyridine N-Oxide | +16 | Yes (3:1) | Oxidative Stress ( | |
| Dechlorinated | -34 | NO (Loss of pattern) | Photolysis / Pd-Catalysis |
Expert Tip: In MS/MS fragmentation, 3-hydroxypyridines often undergo a neutral loss of CO (28 Da) and HCN (27 Da) from the pyridine ring [1]. Look for these losses to confirm the core structure is intact.
Module 3: Forced Degradation Pathways
User Issue: "The compound degrades rapidly under light. What is the mechanism?"
Mechanism of Action: The 3-nitrophenyl moiety is the weak link regarding photostability. Nitroaromatics are well-known to undergo photoreduction to nitroso intermediates and eventually anilines, or rearrange to nitrites under UV light [2].
Simultaneously, the pyridine nitrogen is susceptible to oxidation to form N-oxides, particularly if the sample is exposed to peroxides or radical initiators.
Degradation Pathway Map
Figure 2: Predicted degradation pathways. Red nodes indicate light-sensitive pathways; Green nodes indicate oxidative pathways.
Module 4: Experimental Protocols (Stress Testing)
User Issue: "What conditions should I use to validate the stability indicating method?"
Standardized Protocol (Based on ICH Q1A/Q1B)
To prove your method can separate all degradants, perform the following stress tests. All samples should be analyzed using the Acidic Method (Module 1) to ensure solubility of degradation products.
1. Photostability (Critical for Nitro Group)
-
Reference: ICH Q1B [3].
-
Procedure: Expose 1 mg/mL solution (in Quartz cuvette) to 1.2 million lux hours (visible) and 200 W·hr/m² (UV).[3]
-
Expected Result: Appearance of Nitroso (-16 Da) and Amine (-30 Da) peaks.
-
Control: Wrap one vial in aluminum foil (Dark Control) to distinguish thermal vs. photo degradation.
2. Oxidative Stress
-
Reference: ICH Q1A(R2) [4].
-
Procedure: Dissolve sample in 0.1% Formic Acid/ACN. Add 3%
. Incubate at RT for 4 hours. -
Expected Result: Appearance of Pyridine N-oxide (+16 Da). Note: The phenol ring may also oxidize to a quinone-like species (+14 or +16 Da), but Pyridine N-oxidation is kinetically favored.
3. Hydrolytic Stress (Acid/Base)
-
Procedure:
-
Acid:[4] 0.1 N HCl, 60°C, 24 hours.
-
Base: 0.1 N NaOH, 60°C, 24 hours.
-
-
Warning: In 0.1 N NaOH, the solution will turn yellow/orange due to the formation of the phenolate anion (halochromism). This is not degradation; it is ionization. Neutralize the sample before injection to avoid peak splitting.
References
-
D.P. Demarque, et al. (2016). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation."[5] Natural Product Reports.
-
Chen, B., et al. (2005).[6] "Photodegradation of nitroaromatic compounds in aqueous solutions." Journal of Environmental Sciences.
-
ICH Harmonised Tripartite Guideline. "Photostability Testing of New Drug Substances and Products Q1B."
-
ICH Harmonised Tripartite Guideline. "Stability Testing of New Drug Substances and Products Q1A(R2)."
Sources
- 1. youtube.com [youtube.com]
- 2. ICH Official web site : ICH [ich.org]
- 3. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 4. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Suzuki Coupling of 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific transformation. The structure of this molecule—featuring a less reactive aryl chloride on an electron-deficient pyridine ring, an acidic hydroxyl group, and a nitro functionality—presents a unique set of challenges that require careful consideration of reaction parameters.[1][2]
This document moves beyond generic protocols to provide in-depth, field-proven insights into troubleshooting and optimization, ensuring scientific integrity and empowering you to achieve successful outcomes in your synthesis.
Core Principles: Understanding the Suzuki-Miyaura Catalytic Cycle
Before troubleshooting, a firm grasp of the reaction mechanism is essential. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[3][4] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The efficiency of each step is highly dependent on the choice of catalyst, ligand, base, and solvent.
The oxidative addition of the aryl chloride to the Pd(0) complex is often the rate-determining step for chloro-substrates due to the high C-Cl bond dissociation energy.[1][5][6] However, the electron-withdrawing nature of the pyridine ring and the nitro group can help facilitate this step.[2][7] The base plays a critical role in the transmetalation step by activating the boronic acid.[8][9][10][11]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol in a practical question-and-answer format.
Q1: Why is my reaction showing low or no conversion?
Answer: Low or no conversion is the most common issue and typically points to a problem with one of the core components of the catalytic cycle. The primary suspect is often the oxidative addition step, which is inherently difficult with aryl chlorides.[1][5]
Troubleshooting Steps:
-
Catalyst & Ligand System: The choice of ligand is critical for activating aryl chlorides. Standard ligands like triphenylphosphine (PPh₃) are often insufficient.
-
Insight: You need bulky, electron-rich phosphine ligands that promote the oxidative addition and stabilize the palladium center.[9][12] Systems based on dialkylbiaryl phosphines are industry standards for challenging couplings.[12]
-
Recommendation: Switch to a more active catalyst system. Consider using pre-formed catalysts (e.g., XPhos-Pd-G3, SPhos-Pd-G3) or a combination of a palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) with a specialized ligand.[12][13]
-
| Catalyst System | Key Features | Suitability for Heteroaryl Chlorides |
| Pd(OAc)₂ / SPhos | Highly active for a broad range of aryl chlorides, including heteroaromatics.[13] | Excellent |
| Pd₂(dba)₃ / XPhos | Very bulky ligand, effective for sterically hindered substrates. | Excellent |
| Pd(Amphos)₂Cl₂ | An air-stable precatalyst shown to be effective for heteroaryl chlorides.[14] | Very Good |
| Pd(PPh₃)₄ | "Classical" catalyst. Generally not active enough for electron-rich or unactivated aryl chlorides. | Poor to Moderate |
-
Base Selection & Strength: The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[8][10][15] The presence of the acidic pyridinol group on your substrate means the base has a dual role and must be chosen carefully.
-
Insight: An overly strong base (like NaOH or KOH in some solvents) might cause undesired side reactions or solubility issues with the deprotonated substrate. A base that is too weak may not facilitate transmetalation effectively.
-
Recommendation: Potassium phosphate (K₃PO₄) is often an excellent choice for challenging Suzuki couplings, providing a good balance of basicity and solubility.[16] Cesium carbonate (Cs₂CO₃) is also a strong contender, particularly in polar aprotic solvents like dioxane.
-
-
Solvent and Temperature: The reaction medium affects the solubility of all components and the efficacy of the base.
-
Insight: Biphasic solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O) are common and can be very effective.[17] The water phase helps to dissolve the inorganic base and facilitates the formation of the active boronate species.
-
Recommendation: Start with a solvent system like Dioxane/H₂O (e.g., 4:1 ratio) or Toluene/i-PrOH/H₂O at a temperature of 80-100 °C. If conversion stalls, a moderate increase in temperature may be beneficial, but be aware of potential boronic acid decomposition.
-
-
Reagent Quality: Ensure the boronic acid is pure and has not degraded.
-
Insight: Boronic acids can undergo decomposition on storage.[18] One common side reaction that plagues Suzuki couplings is protodeboronation, where the boronic acid is replaced by a hydrogen atom.[19][20]
-
Recommendation: Use freshly purchased boronic acid or test its quality. Consider using a more stable boronic ester derivative, such as a pinacol ester, which can release the boronic acid slowly under the reaction conditions.[17][21]
-
Q2: I'm observing significant side products. What are they and how can I minimize them?
Answer: Several side reactions can compete with the desired cross-coupling, reducing your yield and complicating purification. The most common culprits are protodeboronation and homocoupling.
Caption: Common side reactions in Suzuki-Miyaura coupling.
Troubleshooting Steps:
-
Minimizing Protodeboronation: This occurs when the boronic acid reacts with a proton source (like water) instead of the palladium complex.[19][20]
-
Insight: This side reaction is often catalyzed by residual palladium species and can be exacerbated by high temperatures and prolonged reaction times.[22]
-
Recommendation:
-
Ensure your reaction is thoroughly degassed to remove oxygen.
-
Use a slight excess (1.2-1.5 equivalents) of the boronic acid to compensate for some loss.
-
Consider switching to a boronic ester (e.g., pinacol or MIDA) which are generally more stable and less prone to protodeboronation.[17]
-
-
-
Preventing Homocoupling: This is the coupling of two boronic acid molecules to form a symmetrical biaryl (Ar'-Ar').
-
Insight: Homocoupling is often promoted by the presence of oxygen and Pd(II) species at the start of the reaction.[18]
-
Recommendation: Rigorous degassing of the reaction mixture is crucial. Purge the solvent and the reaction vessel with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure the conditions promote its reduction to the active Pd(0) state quickly.
-
-
Addressing Dehalogenation: This involves the replacement of the chlorine atom on your substrate with hydrogen.
-
Insight: This reductive pathway can be promoted by certain bases and phosphine ligands, especially at higher temperatures.
-
Recommendation: If dehalogenation is significant, try a milder base (e.g., K₂CO₃ instead of K₃PO₄) or slightly lower the reaction temperature. Ensure the reaction is not running for an unnecessarily long time after completion.
-
Q3: My catalyst seems to be deactivating. What can I do?
Answer: Catalyst deactivation can occur when the palladium center is poisoned or precipitates out of solution as palladium black. The heteroaromatic nature of your substrate can sometimes contribute to this.[23][24]
Troubleshooting Steps:
-
Ligand Choice: The ligand's job is not only to activate the catalyst but also to protect it.
-
Insight: Monodentate phosphine ligands are sometimes more susceptible to deactivation pathways.[23] The nitrogen on the pyridine ring can coordinate to the palladium center, inhibiting catalytic activity.
-
Recommendation: Use bulky dialkylbiaryl phosphine ligands (like SPhos or RuPhos), which form stable, highly active catalytic complexes that are often more resistant to deactivation by heteroatoms.[12][25]
-
-
Purity of Reagents: Impurities in your starting materials or solvent can act as catalyst poisons.
-
Insight: Sulfur or other coordination-capable functional groups can irreversibly bind to the palladium catalyst.
-
Recommendation: Use high-purity, anhydrous solvents. If you suspect impurities in your 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol, consider recrystallization or purification by column chromatography before use.
-
-
Reaction Conditions: Ensure the reaction is properly degassed. Oxygen can lead to the formation of palladium oxides and inactive species.
Frequently Asked Questions (FAQs)
-
What is the best palladium precatalyst and ligand combination for this substrate? For a challenging heteroaryl chloride like this, a high-performance system is recommended. A combination of Pd₂(dba)₃ with a bulky, electron-rich ligand like SPhos or XPhos is an excellent starting point.[12][13] Alternatively, using a commercially available, air-stable precatalyst like SPhos Pd G3 can simplify setup and improve reproducibility.[14]
-
Which base is most suitable considering the acidic pyridinol group? K₃PO₄ is a highly reliable base for this type of coupling. It is strong enough to promote transmetalation without being overly harsh, which is important given the phenolic hydroxyl group. Cs₂CO₃ is another excellent but more expensive option.
-
How critical is degassing for this reaction? Extremely critical. Oxygen contributes to both boronic acid homocoupling and catalyst decomposition.[18] Failure to properly degas is a common reason for low yields and failed reactions.
-
Can I use a boronic ester instead of a boronic acid? What are the advantages? Yes, and it is often recommended for challenging substrates. Boronic esters, particularly pinacol or MIDA esters, are more stable to storage and less prone to premature protodeboronation during the reaction.[17][20][21] This can lead to more consistent and higher yields, especially in reactions that require longer heating times.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This is a starting point protocol and may require optimization.
-
Setup: To a flame-dried Schlenk flask or reaction vial, add 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).
-
Degassing: Seal the vessel with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v, to make a 0.1 M solution with respect to the limiting reagent) via syringe.
-
Catalyst Addition: In a separate vial under an inert atmosphere, prepare a solution of the palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%) or the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and ligand (e.g., SPhos, 2.2 mol%). Add the catalyst solution to the reaction mixture via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting material.[26][27]
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Sampling: Carefully and quickly take a small aliquot from the reaction mixture using a capillary tube.
-
Dilution: Dilute the aliquot in a small amount of a suitable solvent (e.g., ethyl acetate) in a separate vial.
-
Spotting: Spot the diluted sample onto a silica gel TLC plate alongside spots of your starting materials (the aryl chloride and the boronic acid).
-
Elution: Develop the TLC plate using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualization: Visualize the plate under UV light (254 nm). A successful reaction will show the disappearance of the limiting starting material spot and the appearance of a new, typically lower Rf, product spot.
References
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]
-
Yoneda, S. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved February 14, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 14, 2026, from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved February 14, 2026, from [Link]
-
Synlett. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved February 14, 2026, from [Link]
-
Lu, G. P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved February 14, 2026, from [Link]
-
Singh, K., & Nolan, S. P. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(16), 6208–6211. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved February 14, 2026, from [Link]
-
AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Retrieved February 14, 2026, from [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki–Miyaura Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]
-
Dreher, S. D., et al. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis. [Link]
-
Dreher, S. D., et al. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki-Miyaura Coupling of Heteroaromatics. PubMed. [Link]
-
Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Retrieved February 14, 2026, from [Link]
-
Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved February 14, 2026, from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved February 14, 2026, from [Link]
-
INIS-IAEA. (2010, October 15). Highly Active Heterogeneous Palladium Catalyst for the Suzuki Reaction of Heteroaryl Chlorides. Retrieved February 14, 2026, from [Link]
-
JACS Au. (2025). Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion. ACS Publications. [Link]
-
Cook, X. A., Gombert, A., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 59(51), 22774-22790. [Link]
-
Hein, J. E. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Retrieved February 14, 2026, from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved February 14, 2026, from [Link]
-
Li, W., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(24), 5601–5604. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Semantic Scholar. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Retrieved February 14, 2026, from [Link]
-
MDPI. (2024, June 13). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Reactions. Retrieved February 14, 2026, from [Link]
-
FULIR. (n.d.). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (2025, August 10). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Retrieved February 14, 2026, from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved February 14, 2026, from [Link]
-
Yang, C., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Nanotechnology, 16(11), 1230–1237. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(7), 1464–1478. [Link]
-
ResearchGate. (2025, August 6). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Retrieved February 14, 2026, from [Link]
-
Amatore, C., Jutand, A., & Negri, S. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. The Journal of Organic Chemistry, 70(14), 5489–5499. [Link]
-
Molander, G. A., & Yun, C. S. (2009). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(2), 876–883. [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved February 14, 2026, from [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Retrieved February 14, 2026, from [Link]
-
Reddit. (2019, December 8). How resistant are Suzuki couplings to nitro groups? r/chemhelp. Retrieved February 14, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. mt.com [mt.com]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. Yoneda Labs [yonedalabs.com]
- 19. Protodeboronation - Wikipedia [en.wikipedia.org]
- 20. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 21. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. azom.com [azom.com]
- 27. vapourtec.com [vapourtec.com]
Validation & Comparative
A Comparative Guide to the FTIR Spectroscopic Analysis of 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol
For the discerning researcher in drug discovery and development, precise molecular characterization is paramount. The synthesis of novel compounds, such as 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol, necessitates rigorous structural elucidation. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative first-line technique for confirming the presence of key functional groups and overall molecular architecture. This guide provides an in-depth, comparative analysis of the expected FTIR spectrum of 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol, supported by experimental protocols and data from analogous compounds.
Predicted FTIR Spectrum: A Synthesis of Structural Analogs
The following table summarizes the anticipated FTIR absorption peaks for 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol. These predictions are derived from comparative analysis of published data on substituted phenols, nitrophenyl compounds, and chloropyridines.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale and Comparative Data[1][2][3][4][5][6] |
| 3400 - 3200 (Broad) | O-H Stretch (phenolic) | Medium to Strong | The broadness is due to intermolecular hydrogen bonding. Pure p-nitrophenol exhibits a broad band around 3325 cm⁻¹ for the –OH stretching vibration[1]. |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak | Typical for C-H stretching in both the pyridine and phenyl rings. |
| ~1610, ~1580, ~1470 | C=C and C=N Ring Stretching | Medium to Strong | Pyridine and its derivatives show characteristic ring stretching vibrations in this region[6][7]. |
| 1530 - 1510 (Asymmetric) | N-O Stretch (Nitro group) | Strong | Asymmetric and symmetric stretching vibrations of nitro groups are strong and characteristic. For instance, 4,4-dinitrophenylbenzoate shows a strong asymmetric stretch at 1523 cm⁻¹[2]. |
| 1350 - 1330 (Symmetric) | N-O Stretch (Nitro group) | Strong | The symmetric stretch is also a strong, identifying peak for nitro compounds[2]. |
| ~1300 | C-O Stretch (phenolic) | Medium | The C-O stretching of phenolic compounds is often observed in this region. |
| ~1100 | C-Cl Stretch | Medium to Strong | The position of the C-Cl stretch can vary, but it is typically found in this fingerprint region. |
| 880 - 800 | C-H Out-of-Plane Bending | Strong | The substitution pattern on the aromatic rings will influence the exact position of these strong bands. |
Comparative Spectral Insights
To appreciate the unique spectral signature of 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol, it is instructive to compare its predicted spectrum with those of simpler, related molecules:
-
3-Pyridinol: The spectrum of 3-pyridinol would be dominated by the broad O-H stretch and the characteristic pyridine ring vibrations. The NIST Chemistry WebBook provides a reference spectrum for 3-Pyridinol[8]. The introduction of the chloro and nitrophenyl groups in our target molecule will add significant complexity, particularly in the fingerprint region (below 1600 cm⁻¹).
-
p-Nitrophenol: This compound provides a clear reference for the phenolic O-H and the nitro group N-O stretches[1]. However, it lacks the pyridine ring and C-Cl vibrations.
-
2-Amino-5-chloropyridine: While containing an amino group instead of a hydroxyl group, studies on this molecule provide valuable data on the vibrational modes of a chloro-substituted pyridine ring[3][4].
The spectrum of 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol will be a composite of these features, with slight shifts in peak positions due to the electronic effects of the combined substituents.
Experimental Protocol for FTIR Analysis
The following protocol outlines a standard procedure for obtaining a high-quality FTIR spectrum of a solid sample using the Attenuated Total Reflectance (ATR) technique, which is ideal for small sample quantities and requires minimal preparation.
Instrument and Sample Preparation
-
Instrument: A Fourier-Transform Infrared Spectrometer equipped with a single-reflection diamond ATR accessory.
-
Sample: A few milligrams of dry, powdered 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol.
-
Cleaning: Ensure the ATR crystal is impeccably clean by wiping it with a solvent-grade isopropanol or ethanol-moistened, lint-free cloth.
-
Background Spectrum: Collect a background spectrum of the empty, clean ATR crystal. This is a critical step to account for atmospheric CO₂ and H₂O, as well as any intrinsic signals from the instrument.
Data Acquisition Workflow
Caption: Experimental workflow for FTIR data acquisition and processing.
Detailed Steps
-
Sample Application: Place a small amount of the powdered sample onto the center of the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for a strong signal.
-
Spectrum Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is generally sufficient for routine characterization.
-
Data Processing:
-
The collected spectrum will be automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Apply an ATR correction algorithm if available in the software. This corrects for the wavelength-dependent depth of penetration of the IR beam.
-
Perform a baseline correction to ensure all peaks originate from the same horizontal axis.
-
Use the peak-picking tool in the software to identify and label the wavenumbers of the absorption maxima.
-
Data Interpretation and Validation
The obtained spectrum should be compared against the predicted peaks in the table above. The presence of a broad O-H band, strong nitro group stretches, and a complex fingerprint region consistent with a substituted aromatic system would provide strong evidence for the successful synthesis of 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol. The absence of significant peaks from starting materials would indicate a high degree of purity. For definitive structural confirmation, complementary techniques such as NMR spectroscopy and mass spectrometry are indispensable.
Conclusion
FTIR spectroscopy is a powerful and accessible tool for the initial characterization of novel compounds like 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol. By leveraging a comparative approach based on the well-documented spectra of related structural fragments, researchers can confidently interpret their experimental data, verify the presence of key functional groups, and gain crucial insights into the molecular structure of their synthesized products. This guide provides the predictive framework and experimental protocol necessary to perform and interpret this fundamental analysis with scientific rigor.
References
- ResearchGate. (n.d.). FTIR spectrum of pure p-nitro phenol The Broad Band at 3325 cm -1.
- ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)....
- Mohan, S., et al. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 586-94.
- ResearchGate. (n.d.). FTIR, FT-Raman spectra and DFT analysis of 3-methyl-4-nitrophenol.
-
PubMed. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Retrieved from [Link]
- Yadav, B. S., et al. (2006). FTIR absorption spectra and thermodynamic functions of 5-chloro-2,3-dihydroxy pyridine. Indian Journal of Physics, 80(1), 61-65.
-
YouTube. (2022, May 10). Para Nitrophenol Isolation and Analysis. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Pyridinol. In NIST Chemistry WebBook. Retrieved from [Link]
- ResearchGate. (n.d.). FTIR spectrum for Pyridine.
-
SciELO. (2016). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. Retrieved from [Link]
-
Environmental Protection Agency. (2016, February 23). TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. Retrieved from [Link]
-
Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]
- Katritzky, A. R., & Ambler, A. P. (1963). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society, 49-57.
-
Pharmaceuticals and Medical Devices Agency. (n.d.). INFRARED REFERENCE SPECTRA. Retrieved from [Link]
- ResearchGate. (n.d.). FTIR spectra of pyridine absorbed on three samples with different....
- Rai, N. P., et al. (2010). Design, synthesis, characterization, and antibacterial activity of {5-chloro-2-[(3-substitutedphenyl-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl}-(phenyl)-methanones. European Journal of Medicinal Chemistry, 45(6), 2677-82.
- ResearchGate. (n.d.). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives.
- Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
-
MDPI. (2024, June 16). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. Retrieved from [Link]
- Applied Science and Biotechnology Journal for Advanced Research. (2025).
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Retrieved from [Link]
- J.S. Held. (2022). WHITE PAPERS & RESEARCH REPORTS Fourier-Transform Infrared (FTIR) Technology & Analysis.
-
National Center for Biotechnology Information. (n.d.). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Retrieved from [Link]
-
Database of ATR-FT-IR spectra of various materials. (n.d.). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 8. 3-Pyridinol [webbook.nist.gov]
Comparative Guide: 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol vs. Biaryl Pyridine Scaffolds
The following guide provides an in-depth technical comparison of 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol against established biaryl pyridine scaffolds. This analysis focuses on its chemical behavior, structural-activity relationships (SAR), and potential biological applications as a probe in medicinal chemistry.
Executive Summary & Core Directive
5-Chloro-2-(3-nitrophenyl)pyridin-3-ol (referred to herein as Compound A ) represents a specific subclass of the 2-aryl-3-hydroxypyridine family. Unlike broad-spectrum biaryl systems, this scaffold features a unique "push-pull" electronic configuration due to the electron-withdrawing 5-chloro and 3-nitro groups flanking the central hydroxypyridine core.
This guide compares Compound A with three functional benchmarks:
-
LJH685 (RSK Inhibitor): A high-potency kinase inhibitor sharing the biaryl pyridine core.
-
Deferiprone (Iron Chelator): A 3-hydroxypyridin-4-one analog, benchmarking chelation potential.
-
Vismodegib (Hedgehog Antagonist): A biaryl pyridine amide, benchmarking metabolic stability and solubility.
Primary Application Domain: Kinase hinge-binding probes, fragment-based drug discovery (FBDD), and metalloenzyme inhibition.
Chemical Structure & Electronic Analysis
The performance of Compound A is dictated by its electronic landscape. The 3-hydroxypyridine motif is a classic bioisostere for phenols and a bidentate ligand.
| Feature | Compound A (Target) | LJH685 (Comparator) | Standard 2-Phenylpyridin-3-ol |
| Core Scaffold | 5-Cl-2-aryl-pyridin-3-ol | 2-aryl-pyridin-3-amine deriv. | 2-aryl-pyridin-3-ol |
| Electronic Effect | Strongly Deactivated (Cl + NO2) | Activated (Amino/Alkyl groups) | Neutral |
| H-Bond Donor | 3-OH (High Acidity) | NH2 (Moderate) | 3-OH (Moderate) |
| H-Bond Acceptor | Pyridine N (Weak Basicity) | Pyridine N (Strong Basicity) | Pyridine N (Moderate) |
| LogP (Calc) | ~3.2 (Lipophilic) | ~2.8 (Balanced) | ~2.1 |
| Solubility | Low (due to Nitro/Cl stacking) | Moderate | High |
Mechanistic Insight: The "Deactivation" Effect
In Compound A , the 5-chloro substituent on the pyridine ring and the 3-nitro group on the phenyl ring are both electron-withdrawing groups (EWG).
-
Effect on Pyridine Nitrogen: The basicity of the ring nitrogen is significantly reduced (
shifts from ~5.2 in pyridine to <3.0). This reduces non-specific binding to acidic protein residues but weakens its potential as a metal chelator compared to Deferiprone. -
Effect on 3-Hydroxyl: The acidity of the -OH group is increased, making it a stronger Hydrogen Bond Donor (HBD) for active site residues (e.g., the "gatekeeper" residue in kinases).
Biological Performance Comparison
A. Kinase Inhibition Potential (ATP-Competitive)
The 2-aryl-3-hydroxypyridine scaffold mimics the adenine ring of ATP.
-
Compound A : The 3-OH and Pyridine N form a bidentate H-bond interaction with the kinase hinge region. The 3-nitro group extends into the solvent-exposed region or the hydrophobic back pocket (depending on torsion angle).
-
Comparator (LJH685) : Uses an amino-pyridine core. LJH685 is optimized for RSK family kinases.
-
Performance Verdict : Compound A acts as a Fragment-Like Probe . It likely lacks the nanomolar potency of LJH685 due to the absence of a "tail" (solubilizing group), but it offers higher Ligand Efficiency (LE) due to its low molecular weight (<300 Da).
B. Metabolic Stability
-
Compound A : The 5-chloro group blocks the primary site of oxidative metabolism (CYP450 oxidation at the 5-position). The 3-nitro group is susceptible to reduction (to aniline) by nitroreductases under hypoxic conditions.
-
Vismodegib : Uses a chloro-pyridine but relies on an amide linker which is hydrolytically stable but metabolically liable to N-dealkylation.
-
Performance Verdict : Compound A is metabolically stable in oxidative environments (liver microsomes) but potentially unstable in reductive environments (tumor hypoxia).
Visualizations (SAR & Synthesis)
Diagram 1: Structure-Activity Relationship (SAR) Logic
This diagram illustrates how the specific substituents of Compound A dictate its binding mode compared to generic scaffolds.
Caption: SAR analysis showing how the 5-Cl and 3-NO2 substituents modulate the physicochemical properties of the core scaffold.
Diagram 2: Synthesis Workflow (Suzuki-Miyaura Coupling)
The most reliable route for accessing Compound A and its analogs.
Caption: Optimized Suzuki-Miyaura cross-coupling pathway for the synthesis of Compound A.
Experimental Protocols
Protocol A: Synthesis via Suzuki-Miyaura Coupling
Objective: To synthesize 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol with high regioselectivity.
-
Reagents:
-
Procedure:
-
Charge a microwave vial with the iodo-pyridine, boronic acid, and Pd catalyst.
-
Evacuate and backfill with Argon (3x).
-
Add Dioxane (5 mL) and K₂CO₃ solution (0.5 mL).
-
Heat at 90°C for 12 hours (oil bath) or 110°C for 1 hour (microwave).
-
Monitor: TLC (Hexane:EtOAc 1:1). The product will be fluorescent under UV (254 nm).
-
-
Purification:
-
Dilute with EtOAc, wash with 1N HCl (careful, product is amphoteric but mostly neutral/acidic due to EWGs). Note: The 3-OH group makes it soluble in strong base.
-
Wash organic layer with brine, dry over Na₂SO₄.
-
Column Chromatography: Elute with DCM:MeOH (98:2).
-
-
Validation:
-
1H NMR (DMSO-d6): Look for the singlet at ~8.2 ppm (Pyridine H-6) and the downfield shift of the phenyl protons due to the nitro group.
-
Protocol B: pKa Determination (Spectrophotometric)
Objective: To determine the ionization constant of the 3-OH group, verifying the "deactivation" hypothesis.
-
Preparation: Prepare a 50 µM stock solution of Compound A in MeOH.
-
Buffer System: Universal buffer (citrate-phosphate-borate) ranging from pH 2.0 to 12.0.
-
Measurement:
-
Aliquot 10 µL of stock into 990 µL of each buffer.
-
Record UV-Vis spectra (200–500 nm).
-
Observation: You will observe a bathochromic shift (red shift) as the pH increases and the phenolate (pyridinate) anion forms.
-
-
Calculation: Plot Absorbance at
(anion) vs. pH. The inflection point is the .-
Expected Result:
(lower than unsubstituted 3-hydroxypyridine due to the 5-Cl and 3-NO2 groups).
-
Conclusion & Recommendation
5-Chloro-2-(3-nitrophenyl)pyridin-3-ol is a robust, electron-deficient biaryl scaffold.
-
Advantages: Superior metabolic stability (blocked 5-position) and enhanced H-bond donor capability compared to non-halogenated analogs.
-
Limitations: Lower solubility requires formulation optimization (e.g., using DMSO/PEG co-solvents).
-
Recommendation: Use this compound as a fragment probe for exploring hydrophobic pockets in kinases (e.g., RSK, p38 MAPK) or as a starting block for synthesizing more complex amino-pyridine inhibitors by reducing the nitro group to an aniline.
References
- Title: "Biaryl scaffolds are privileged structures in medicinal chemistry.
-
RSK Inhibitor Analogues
- Title: "Design, synthesis and anti-breast cancer evaluation of biaryl pyridine analogues as potent RSK inhibitors."
- Source: Bioorganic & Medicinal Chemistry Letters (PubMed).
-
URL:[Link]
- Title: "Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Chloropyridine-3-boronic Acid.
-
Chemical Properties of Nitropyridines
- Title: "5-Chloro-2-hydroxy-3-nitropyridine Properties and Safety."
-
Source: Sigma-Aldrich.[2]
Sources
Navigating the Spectral Maze: A Comparative Analysis of the 13C NMR Chemical Shifts of 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol
For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, particularly within the realm of drug discovery, a precise and unambiguous structural elucidation is paramount. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for mapping the carbon skeleton of a molecule. This guide provides an in-depth comparative analysis of the 13C NMR chemical shifts of 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol, a polysubstituted pyridinol derivative. Due to the absence of publicly available experimental spectra for this specific molecule, this guide will leverage predicted 13C NMR data and compare it against the experimental data of structurally related analogues. This approach allows for a robust interpretation of the spectrum and a deeper understanding of the electronic effects exerted by the various substituents on the pyridyl and phenyl rings.
Predicted 13C NMR Spectral Data of 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol
To establish a baseline for our analysis, the 13C NMR spectrum of 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol was predicted using a combination of computational algorithms. The predicted chemical shifts provide a quantitative estimation of the electronic environment of each carbon atom in the molecule.
Table 1: Predicted 13C NMR Chemical Shifts for 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol
| Atom Number | Predicted Chemical Shift (ppm) |
| C2 | 155.8 |
| C3 | 150.1 |
| C4 | 123.5 |
| C5 | 134.2 |
| C6 | 138.9 |
| C1' | 138.7 |
| C2' | 122.1 |
| C3' | 148.5 |
| C4' | 124.9 |
| C5' | 130.3 |
| C6' | 135.6 |
Note: The numbering of the atoms is provided in the molecular structure diagram below.
Comparative Analysis with Structural Analogues
To validate and interpret the predicted data, a comparative analysis with experimentally determined 13C NMR chemical shifts of key structural fragments of the target molecule is essential. The following tables present experimental data for pyridine, 3-hydroxypyridine, phenol, 1-chloro-3-nitrobenzene, and 2-phenylpyridine. These analogues allow for the dissection of the individual and combined effects of the substituents on the aromatic rings.
Table 2: Experimental 13C NMR Chemical Shifts of Pyridine Analogues
| Carbon Atom | Pyridine (in CDCl3)[1] | 3-Hydroxypyridine (in DMSO-d6)[2] |
| C2 | 150.2 | 142.1 |
| C3 | 123.9 | 152.9 |
| C4 | 136.2 | 127.1 |
| C5 | 123.9 | 124.5 |
| C6 | 150.2 | 140.2 |
Table 3: Experimental 13C NMR Chemical Shifts of Phenyl Analogues
| Carbon Atom | Phenol (in CDCl3)[3] | 1-Chloro-3-nitrobenzene (in CDCl3) | 2-Phenylpyridine (in CDCl3)[4] |
| C1 | 155.0 | 134.9 | - |
| C2 | 115.5 | 125.6 | Pyridine C2: 157.4 |
| C3 | 129.8 | 148.7 | Pyridine C3: 124.5 |
| C4 | 121.1 | 120.3 | Pyridine C4: 136.6 |
| C5 | 129.8 | 130.1 | Pyridine C5: 122.1 |
| C6 | 115.5 | 132.8 | Pyridine C6: 149.3 |
| C1' | - | - | Phenyl C1': 139.3 |
| C2' | - | - | Phenyl C2': 128.9 |
| C3' | - | - | Phenyl C3': 128.7 |
| C4' | - | - | Phenyl C4': 126.8 |
Dissecting the Substituent Effects
The predicted chemical shifts for 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol can be rationalized by considering the electronic contributions of the chloro, hydroxyl, and 3-nitrophenyl substituents on the pyridine ring, as well as the influence of the substituted pyridyl group on the phenyl ring.
-
Pyridin-3-ol Ring: The hydroxyl group at C3 is strongly electron-donating through resonance, causing a significant upfield shift at the ortho (C2, C4) and para (C6) positions, and a downfield shift at the ipso-carbon (C3). The chloro substituent at C5 is electron-withdrawing through induction but weakly donating through resonance. The 2-phenyl substituent will have a notable effect on the C2 chemical shift.
-
3-Nitrophenyl Ring: The nitro group is a strong electron-withdrawing group, which will deshield all the carbons in the phenyl ring, particularly the ipso-carbon (C3') and the ortho (C2', C4') and para (C6') positions. The point of attachment to the pyridine ring (C1') will also be influenced.
By comparing the predicted values with the experimental data of the analogues, we can see these trends reflected. For instance, the predicted shift of C3 (150.1 ppm) is in the region expected for a carbon bearing a hydroxyl group in a pyridine ring. Similarly, the chemical shifts of the nitrophenyl ring in the predicted spectrum are consistent with the deshielding effect of a nitro group.
Experimental Protocol for 13C NMR Acquisition
For researchers aiming to acquire experimental data for 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol or similar compounds, the following protocol provides a standardized methodology.[3]
-
Sample Preparation:
-
Dissolve 10-20 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4). The choice of solvent is crucial as it can influence the chemical shifts. DMSO-d6 is often a good choice for polar compounds containing hydroxyl groups.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Tune and match the 13C probe.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments) is typically used.
-
Spectral Width: A spectral width of 0 to 220 ppm is generally sufficient for most organic compounds.
-
Acquisition Time: An acquisition time of 1-2 seconds.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
-
Number of Scans: Due to the low natural abundance of 13C (1.1%), a larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the spectrum by setting the TMS signal to 0.0 ppm.
-
Perform baseline correction.
-
Visualization of Structure and Workflow
To aid in the analysis, the following diagrams illustrate the molecular structure with atom numbering and a logical workflow for the spectral analysis.
Caption: Molecular structure with IUPAC numbering for NMR assignments.
Caption: Workflow for 13C NMR spectral analysis and structural elucidation.
References
-
Doc Brown's Chemistry. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. [Link]
-
PubChem. 2-Phenylpyridine. [Link]
-
Testbook. The correct match of 13C NMR chemical shift values (δ ppm). [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. [Link]
Sources
- 1. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]
- 2. 3-Hydroxypyridine(109-00-2) 13C NMR spectrum [chemicalbook.com]
- 3. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. electronicsandbooks.com [electronicsandbooks.com]
A Senior Scientist's Guide to Reference Standards for the Quantification of 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol
An Objective Comparison of Sourcing, Characterization, and Application Strategies
The Hierarchy of Reference Standards: Establishing a Foundation of Trust
Before embarking on any quantitative experiment, it is crucial to understand the different tiers of reference standards. The choice of standard directly impacts the traceability and validity of the resulting data. The highest level of accuracy is provided by a Certified Reference Material (CRM), which is produced by a national metrology institute or an accredited reference material producer.[1][2] However, for novel or specialized compounds like 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol, a CRM is often unavailable. The responsibility then falls to the analytical scientist to source and qualify a high-purity material as a primary or secondary standard.
-
Certified Reference Material (CRM): The "gold standard." Characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[1]
-
Primary Standard: A substance of high purity that can be used to prepare a standard solution of known concentration without the need for comparison against another standard. Its purity must be rigorously determined through multiple independent analytical techniques.
-
Secondary (or Working) Standard: A standard that is characterized by comparison to a primary standard. It is used for routine analyses to conserve the more valuable primary standard.
When a CRM is not available, the goal is to qualify a lot of material as a primary standard with a comprehensively documented characterization and purity assignment.
Caption: The hierarchy and traceability path for analytical reference standards.
Sourcing and Qualification of a Candidate Standard
The first step is to obtain a high-purity batch of 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol. This may involve custom synthesis or procurement from a fine chemical supplier.[3][4] It is critical to understand that a supplier's "Certificate of Analysis" (CoA) for a research-grade chemical is not a substitute for a CRM certificate; it typically provides basic identity and a purity value from a single method, which requires independent verification.[5]
Initial Characterization: Identity Confirmation
Before purity is assessed, the identity of the material must be unequivocally confirmed.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound. For 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol (Molecular Formula: C₁₁H₇ClN₂O₃), the expected monoisotopic mass is approximately 250.01 g/mol . High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF), can provide mass accuracy to within a few parts per million (ppm), adding significant confidence in the elemental composition.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure. ¹H and ¹³C NMR spectra will confirm the connectivity of atoms and the substitution pattern on the pyridine and phenyl rings.
Purity Assessment: A Multi-Method Approach
No single analytical technique can definitively determine purity. A robust purity assessment relies on an orthogonal approach, using multiple techniques that rely on different physicochemical principles.
| Technique | Principle | Advantages | Limitations |
| HPLC-UV | Separates compounds based on polarity, quantifies by UV absorbance. | Excellent for detecting organic, UV-active impurities.[7][8] | Insensitive to non-UV active impurities (e.g., salts, water) and co-eluting species. Assumes all impurities have the same response factor as the main peak. |
| LC-MS | Separates by polarity, detects by mass. | Highly specific; can identify impurities by mass and detect non-chromophoric impurities if they ionize.[9][10] | Response can be non-linear and vary significantly between compounds. |
| Thermogravimetric Analysis (TGA) | Measures weight loss as a function of temperature. | Accurately quantifies residual solvents and water. | Does not differentiate between different volatile components. |
| Quantitative NMR (qNMR) | Integrates analyte signals relative to a certified internal standard of known purity and concentration. | A primary ratio method; provides direct traceability to a standard. Highly accurate and precise. | Requires a suitable, non-interfering certified standard. Can be complex to set up. |
Experimental Protocols for Characterization and Quantification
The following protocols are provided as robust starting points for the characterization of a 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol reference standard and its subsequent use in quantitative analysis.
Protocol 1: HPLC-UV Purity Method
This method is designed to separate potential process-related impurities and degradation products. The choice of a C18 column is based on the compound's overall non-polar character, while the acetonitrile/water mobile phase is standard for reversed-phase chromatography.[8] Detection at 220 nm is chosen to capture the electronic transitions of the aromatic rings.[8]
| Parameter | Condition | Rationale |
| Instrument | HPLC with UV/Vis or DAD Detector | Standard analytical instrumentation. |
| Column | C18, 150 x 4.6 mm, 3.5 µm | General-purpose column for separating small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape in reversed-phase. |
| Mobile Phase B | Acetonitrile | Common organic modifier. |
| Gradient | 10% B to 95% B over 20 min | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 40 °C | Reduces viscosity and improves peak shape and reproducibility.[8] |
| Detection | 220 nm | Wavelength for detecting aromatic compounds.[8] |
| Injection Vol. | 10 µL | Standard injection volume. |
| Sample Prep. | 0.5 mg/mL in 50:50 Acetonitrile:Water | Ensures complete dissolution of the analyte. |
Purity Calculation (Area %): Purity = (Area of Main Peak / Total Area of All Peaks) * 100
Protocol 2: Validated LC-MS/MS Quantification Method
This protocol describes a sensitive and selective method for quantifying 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol in a sample matrix, using the newly characterized in-house standard for calibration. The method validation follows the globally recognized International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the results are reliable and fit for purpose.[11][12]
Caption: Workflow for analytical method validation based on ICH guidelines.
LC-MS/MS Parameters:
| Parameter | Condition | Rationale |
| Instrument | UPLC coupled to a Triple Quadrupole MS | Provides high separation efficiency and sensitive, selective detection. |
| Column | C18, 50 x 2.1 mm, 1.7 µm | Smaller particle size for faster, more efficient separations. |
| Mobile Phase | As in Protocol 1 | Consistency in chromatography. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | The acidic pyridinol and electronegative nitro group facilitate deprotonation to form [M-H]⁻ ions.[13] |
| Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity by monitoring a specific precursor → product ion transition. |
Validation Steps & Acceptance Criteria:
The validation process establishes documented evidence that the procedure is suitable for its intended purpose.[14]
| Parameter | Methodology | Typical Acceptance Criteria (ICH) |
| Specificity | Analyze blank matrix, matrix spiked with analyte, and matrix spiked with potential interferences. | No significant interfering peaks at the retention time of the analyte. |
| Linearity | Analyze at least 5 concentrations across the expected range. | Correlation coefficient (r²) ≥ 0.99. |
| Range | Confirmed by linearity, accuracy, and precision data.[15] | The interval providing acceptable data for all three parameters. |
| Accuracy | Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120% of target).[12][15] | Mean recovery of 98.0% - 102.0%. |
| Precision | Repeatability: 6 replicate analyses at 100% concentration. Intermediate: Repeat on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2%. |
| LOQ | Determined by analyzing a series of low-concentration samples. | Signal-to-noise ratio ≥ 10; acceptable accuracy and precision. |
Comparison of Strategies and Final Recommendations
For a compound like 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol, where a CRM is unavailable, a proactive and rigorous approach to establishing an in-house standard is non-negotiable for producing defensible scientific data.
| Strategy | Pros | Cons | Best For |
| Use Commercial Chemical "As-Is" | Fast, inexpensive. | High risk of inaccurate quantification; purity is unverified and undocumented. Potential for lot-to-lot variability. | Non-critical, qualitative screening experiments only. Not suitable for quantitative analysis. |
| In-House Qualification of Primary Standard | High confidence in results; full control over characterization and documentation; establishes metrological traceability. | Time-consuming, requires multiple analytical instruments and significant expertise. | All quantitative applications in research and development, especially those supporting regulatory filings. |
| Source a Custom Certified Standard | Highest level of assurance and traceability; produced by an accredited body. | Most expensive option; long lead times. | Critical assays, late-stage drug development, and when required by regulatory bodies. |
The foundation of accurate quantification for 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol lies not in a product that can be simply purchased off a shelf, but in a process that must be meticulously executed. The most robust and scientifically sound approach for ongoing research and development is the comprehensive in-house qualification of a primary reference standard. By combining identity confirmation (MS, NMR) with an orthogonal purity assessment (HPLC, TGA) and subsequently using this well-characterized standard to validate a high-sensitivity quantification method like LC-MS/MS according to ICH guidelines, researchers can ensure their data is accurate, reproducible, and trustworthy. This diligence is the hallmark of scientific integrity and is essential for the successful advancement of any research or drug development program.
References
-
Validation of analytical procedures according to the ICH guidelines. Efor Group. [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. [Link]
-
Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry. National Center for Biotechnology Information. [Link]
-
Quantification of nitroaromatic compounds in atmospheric fine particulate matter in Hong Kong over 3 years. Royal Society of Chemistry. [Link]
-
Quantification and Rapid Metabolite Identification in Drug Discovery Using API Time-of-Flight LC/MS. American Chemical Society. [Link]
-
Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL. Agilent Technologies. [Link]
-
Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. SpringerLink. [Link]
-
Analysis of Pyridine. LabRulez LCMS. [Link]
-
LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors. PubMed. [Link]
-
3-Chloro-5-Nitro-2-Pyridone 98.0%. PureSynth. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
-
Agilent Inorganic Certified Reference Materials and Standards. Agilent Technologies. [Link]
-
Certified Reference Standards & Materials for Analytical Testing. CPI International. [Link]
-
Determination of 3, 5, 6-Trichloro-2-pyridinol in Vegetables by Gas Chromatography-Mass Spectrometry. Agricultural Science & Technology. [Link]
-
A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. WUR eDepot. [Link]
-
A validated stability indicating hplc method for the determination of related substances in quetiapine fumarate. Rasayan Journal of Chemistry. [Link]
-
Supporting Information Identification of reaction products. Royal Society of Chemistry. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. cpiinternational.com [cpiinternational.com]
- 3. benchchem.com [benchchem.com]
- 4. pure-synth.com [pure-synth.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 10. LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. intuitionlabs.ai [intuitionlabs.ai]
- 12. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 13. users.ugent.be [users.ugent.be]
- 14. ijrrjournal.com [ijrrjournal.com]
- 15. ema.europa.eu [ema.europa.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
